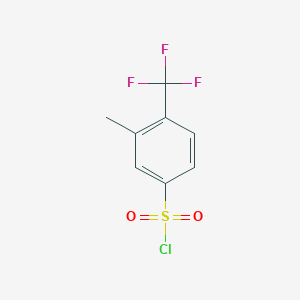

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Overview

Description

“3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H6ClF3O2S . It is used as an intermediate in the production of pesticides and dyes . It may also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .

Molecular Structure Analysis

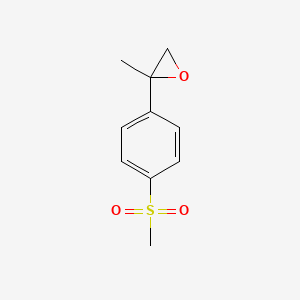

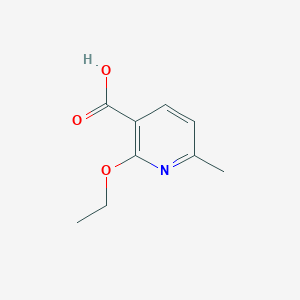

The molecular structure of “this compound” is represented by the SMILES stringCc1ccc(cc1C(F)(F)F)S(Cl)(=O)=O . The InChI key for this compound is QDMYYKYFUZKZKK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 275.0±40.0 °C and a predicted density of 1.470±0.06 g/cm3 . The molecular weight of this compound is 258.65 .Scientific Research Applications

Friedel-Crafts Sulfonylation

The compound has been explored in the context of Friedel-Crafts sulfonylation reactions, which are pivotal in organic synthesis. For instance, the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for such reactions has shown promising results, enhancing the reactivity of substrates and yielding almost quantitative yields of diaryl sulfones under ambient conditions. This process benefits from the Lewis acidity of the ionic liquid, facilitating the sulfonylation of benzene and substituted benzenes with sulfonyl chlorides like 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride (S. Nara, J. Harjani, M. Salunkhe, 2001).

Synthesis and Structural Analysis

The compound plays a critical role in the synthesis of various sulfonamide compounds, as demonstrated by the preparation of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. This process involves the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, leading to products characterized by various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Such studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties of sulfonamide derivatives, which are crucial for understanding their chemical behavior and potential applications (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012).

Catalysis

In catalysis, ionic liquids containing sulfonic acid functionalities, derived from compounds like this compound, have shown efficacy in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives. Such catalytic systems highlight the versatility of sulfonic acid derivatives in facilitating organic transformations, offering a green and efficient alternative to traditional catalysts (A. Khazaei, M. Zolfigol, A. R. Moosavi-Zare, et al., 2011).

Material Science Applications

In material science, the separation capabilities of ionic liquids derived from sulfonyl chlorides, including this compound, have been investigated. For example, the use of ionic liquids for the separation of aromatic hydrocarbons from alkanes demonstrates the potential of these compounds in industrial separation processes, such as the removal of benzene from its mixtures with hexane, which is a significant challenge in the petrochemical industry (A. Arce, M. Earle, H. Rodríguez, K. R. Seddon, 2007).

Safety and Hazards

“3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is known to cause severe skin burns and eye damage . Contact with water liberates toxic gas . The safety symbols for this compound include GHS05, and the hazard statements include H314-H318 . The precautionary statements include P280-P305+P351+P338-P310 .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

this compound interacts with its targets through nucleophilic substitution and oxidation reactions . The compound can remove a hydrogen atom from the benzylic position, creating a resonance-stabilized radical . This radical can then undergo further reactions, such as coupling with other radicals .

Biochemical Pathways

The action of this compound affects the pathways of free radical reactions . The creation of a radical at the benzylic position can lead to a variety of downstream effects, including the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s predicted boiling point is 2750±400 °C, and its predicted density is 1470±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For example, in a free radical reaction, the compound can lead to the formation of new carbon-carbon bonds . This can result in the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the compound’s reactions may be affected by factors such as temperature, light, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by factors such as pH and humidity .

properties

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUAGOQMBBWRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)